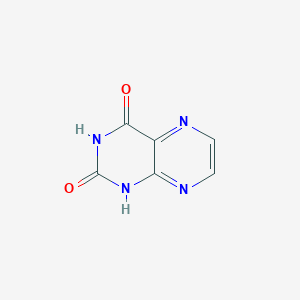

Lumazine

説明

This compound has been reported in Formica polyctena with data available.

structure

Structure

3D Structure

特性

IUPAC Name |

1H-pteridine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4N4O2/c11-5-3-4(8-2-1-7-3)9-6(12)10-5/h1-2H,(H2,8,9,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYEUUXMDVNYCAM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C2C(=N1)C(=O)NC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0060068 | |

| Record name | Lumazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0060068 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

487-21-8 | |

| Record name | Lumazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=487-21-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Lumazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000487218 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Lumazine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=225113 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Lumazine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=41801 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,4(1H,3H)-Pteridinedione | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Lumazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0060068 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pteridine-2,4-diol monohydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.957 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | LUMAZINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/260MF9U4WC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Structure of 6,7-dimethyl-8-ribityllumazine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the structure, properties, and synthesis of 6,7-dimethyl-8-ribityllumazine, a key intermediate in the biosynthesis of riboflavin (Vitamin B2). This document consolidates critical data on its chemical and physical properties, including spectroscopic and crystallographic information. Detailed protocols for its enzymatic synthesis and characterization are provided to support researchers in the fields of biochemistry, microbiology, and drug development. Furthermore, this guide presents visualizations of its chemical structure and biosynthetic pathway to facilitate a deeper understanding of its biological significance.

Chemical Structure and Properties

6,7-dimethyl-8-ribitylthis compound is a pteridine derivative with the chemical formula C₁₃H₁₈N₄O₆. Its structure consists of a this compound core (a pteridine-2,4(1H,3H)-dione) substituted with two methyl groups at positions 6 and 7, and a ribityl group at position 8.

Physicochemical Properties

A summary of the key physicochemical properties of 6,7-dimethyl-8-ribitylthis compound is presented in Table 1.

| Property | Value | Reference |

| Molecular Formula | C₁₃H₁₈N₄O₆ | [1][2] |

| Molar Mass | 326.31 g/mol | [1][2] |

| IUPAC Name | 6,7-dimethyl-8-[(2S,3S,4R)-2,3,4,5-tetrahydroxypentyl]pteridine-2,4-dione | [1] |

| CAS Number | 2535-20-8 | [3] |

| Appearance | Solid | [1] |

| logP | -3.145 | [1] |

Spectroscopic Data

The spectroscopic properties of 6,7-dimethyl-8-ribitylthis compound are crucial for its identification and quantification.

UV-Visible Spectroscopy: In aqueous solution at pH 6.9, 6,7-dimethyl-8-ribitylthis compound exhibits a characteristic absorption spectrum with a maximum at approximately 411 nm.[4] The molar absorptivity at 408 nm has been reported to be 10,300 M⁻¹cm⁻¹.[1][5][6]

Biosynthesis

6,7-dimethyl-8-ribitylthis compound is the penultimate precursor in the biosynthesis of riboflavin.[10] Its formation is catalyzed by the enzyme 6,7-dimethyl-8-ribitylthis compound synthase (EC 2.5.1.78), also known as this compound synthase.[11][12][13] The enzyme catalyzes the condensation of 5-amino-6-ribitylamino-2,4(1H,3H)-pyrimidinedione and 3,4-dihydroxy-2-butanone 4-phosphate.[4][10]

Experimental Protocols

Enzymatic Synthesis of 6,7-dimethyl-8-ribitylthis compound

This protocol is based on the enzymatic reaction catalyzed by 6,7-dimethyl-8-ribitylthis compound synthase.

Materials:

-

6,7-dimethyl-8-ribitylthis compound synthase (purified)

-

5-amino-6-ribitylamino-2,4(1H,3H)-pyrimidinedione

-

3,4-dihydroxy-2-butanone 4-phosphate

-

Potassium phosphate buffer (100 mM, pH 7.0)

-

Incubator or water bath at 37°C

-

HPLC system for product purification and analysis

Procedure:

-

Prepare a reaction mixture containing 100 mM potassium phosphate buffer (pH 7.0), a suitable concentration of purified 6,7-dimethyl-8-ribitylthis compound synthase, and the substrates 5-amino-6-ribitylamino-2,4(1H,3H)-pyrimidinedione and 3,4-dihydroxy-2-butanone 4-phosphate. Optimal substrate concentrations should be determined based on the kinetic parameters of the specific enzyme preparation.[13]

-

Incubate the reaction mixture at 37°C. The reaction time will depend on the enzyme concentration and activity.

-

Monitor the formation of 6,7-dimethyl-8-ribitylthis compound by taking aliquots at different time points and analyzing them by HPLC. The product can be detected by its absorbance at approximately 411 nm.[4]

-

Once the reaction is complete, the product can be purified from the reaction mixture using preparative HPLC.

Assay of 6,7-dimethyl-8-ribitylthis compound Synthase Activity

This spectrophotometric assay measures the rate of formation of 6,7-dimethyl-8-ribitylthis compound.

Materials:

-

Cell-free extract or purified 6,7-dimethyl-8-ribitylthis compound synthase

-

5-amino-6-ribitylamino-2,4(1H,3H)-pyrimidinedione solution

-

3,4-dihydroxy-2-butanone 4-phosphate solution

-

Potassium phosphate buffer (100 mM, pH 7.0)

-

Spectrophotometer capable of measuring absorbance at 411 nm

Procedure:

-

Prepare a reaction mixture in a cuvette containing 100 mM potassium phosphate buffer (pH 7.0), 5-amino-6-ribitylamino-2,4(1H,3H)-pyrimidinedione, and 3,4-dihydroxy-2-butanone 4-phosphate.

-

Initiate the reaction by adding the enzyme preparation (cell-free extract or purified enzyme).

-

Immediately monitor the increase in absorbance at 411 nm over time at a constant temperature (e.g., 37°C).

-

Calculate the initial reaction rate from the linear portion of the absorbance versus time plot, using the molar absorptivity of 6,7-dimethyl-8-ribitylthis compound (10,300 M⁻¹cm⁻¹ at 408 nm) to convert the change in absorbance to the concentration of product formed.[1][5][6]

Crystallographic Data

Conclusion

This technical guide has summarized the key structural, physicochemical, and biosynthetic aspects of 6,7-dimethyl-8-ribitylthis compound. The provided data and protocols are intended to serve as a valuable resource for researchers investigating the riboflavin biosynthesis pathway and for those involved in the development of novel antimicrobial agents targeting this essential metabolic route. Further research to obtain a complete set of assigned NMR data and a high-resolution crystal structure of the isolated compound would be beneficial for a more detailed understanding of its properties.

References

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. caymanchem.com [caymanchem.com]

- 4. researchgate.net [researchgate.net]

- 5. nat.vu.nl [nat.vu.nl]

- 6. researchgate.net [researchgate.net]

- 7. ekwan.github.io [ekwan.github.io]

- 8. scs.illinois.edu [scs.illinois.edu]

- 9. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 10. researchgate.net [researchgate.net]

- 11. Biosynthesis of riboflavin. Enzymatic formation of 6,7-dimethyl-8-ribitylthis compound by heavy riboflavin synthase from Bacillus subtilis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. uniprot.org [uniprot.org]

- 13. Biosynthesis of riboflavin: 6,7-dimethyl-8-ribitylthis compound synthase of Schizosaccharomyces pombe - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Studies on the this compound synthase/riboflavin synthase complex of Bacillus subtilis: crystal structure analysis of reconstituted, icosahedral beta-subunit capsids with bound substrate analogue inhibitor at 2.4 A resolution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. rcsb.org [rcsb.org]

An In-depth Technical Guide to the Lumazine Biosynthesis Pathway in Escherichia coli

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the lumazine biosynthesis pathway, a critical segment of the riboflavin (vitamin B2) synthesis pathway in Escherichia coli. Understanding this pathway is crucial for the development of novel antimicrobial agents, as it is essential for many pathogenic bacteria but absent in humans. This document details the core enzymatic reactions, presents quantitative data, outlines experimental protocols, and provides visual diagrams of the pathway and associated research workflows.

The Core Pathway: From GTP to 6,7-Dimethyl-8-ribitylthis compound

The biosynthesis of 6,7-dimethyl-8-ribitylthis compound in E. coli is a multi-step enzymatic process that converges with another branch to produce riboflavin. The pathway begins with guanosine 5'-triphosphate (GTP) and D-ribulose 5-phosphate. The key enzymes involved are encoded by the ribA, ribD, ribB, and ribE genes, which are scattered across the E. coli chromosome.[1]

The initial steps, catalyzed by GTP cyclohydrolase II (RibA) and the bifunctional deaminase/reductase (RibD), convert GTP into 5-amino-6-(D-ribitylamino)uracil. Concurrently, 3,4-dihydroxy-2-butanone 4-phosphate synthase (RibB) converts D-ribulose 5-phosphate into 3,4-dihydroxy-2-butanone 4-phosphate.[1]

The penultimate step, and the focus of this guide, is catalyzed by 6,7-dimethyl-8-ribitylthis compound synthase (this compound synthase), encoded by the ribE gene.[2] This enzyme facilitates the condensation of 5-amino-6-(D-ribitylamino)uracil and 3,4-dihydroxy-2-butanone 4-phosphate to form 6,7-dimethyl-8-ribitylthis compound, phosphate, and water.[2] In E. coli, this compound synthase is a homo-oligomeric enzyme that forms an icosahedral capsid of 60 subunits.[3]

The final step in riboflavin biosynthesis is the dismutation of two molecules of 6,7-dimethyl-8-ribitylthis compound to form one molecule of riboflavin and one molecule of 5-amino-6-(D-ribitylamino)uracil, catalyzed by riboflavin synthase (RibC).

Below is a diagram illustrating the core enzymatic reactions leading to the formation of 6,7-dimethyl-8-ribitylthis compound.

Quantitative Data

This section summarizes the available quantitative data for the key enzymes in the this compound biosynthesis pathway in E. coli.

Table 1: Kinetic Parameters of this compound Biosynthesis Enzymes in E. coli

| Enzyme (Gene) | Substrate | Km (µM) | kcat (s-1) | Vmax (nmol/h/mg) | Reference |

| GTP cyclohydrolase II (RibA) | GTP | 41 | 0.064 | - | [4][5] |

| 3,4-dihydroxy-2-butanone 4-phosphate synthase (RibB) | D-Ribulose 5-phosphate | 277 ± 3 | 0.037 ± 0.003 | - | [6][7] |

| Bifunctional deaminase/reductase (RibD) | - | - | - | - | |

| Deaminase activity | - | - | 6.17 | - | [8][9] |

| Reductase activity | - | - | 0.32 | - | [8][9] |

| 6,7-dimethyl-8-ribitylthis compound synthase (RibE) | 5-amino-6-(D-ribitylamino)uracil | 4.2 | - | 11800 | [2] |

| 3,4-dihydroxy-2-butanone 4-phosphate | 62 | - | 11800 | [2] |

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of the this compound biosynthesis pathway in E. coli.

Cloning, Expression, and Purification of Recombinant this compound Synthase (RibE)

This protocol describes the process for producing and purifying recombinant E. coli this compound synthase.

-

Gene Amplification and Cloning:

-

The ribE gene is amplified from E. coli K-12 genomic DNA using polymerase chain reaction (PCR) with primers containing appropriate restriction sites (e.g., NdeI and BamHI).

-

The PCR product and an expression vector (e.g., pET series) are digested with the corresponding restriction enzymes.

-

The digested gene is ligated into the expression vector.

-

The ligation product is transformed into a cloning strain of E. coli (e.g., DH5α) for plasmid propagation.

-

-

Protein Expression:

-

The verified plasmid is transformed into an expression strain of E. coli (e.g., BL21(DE3)).

-

A single colony is used to inoculate a starter culture in Luria-Bertani (LB) medium containing the appropriate antibiotic and grown overnight at 37°C.

-

The starter culture is used to inoculate a larger volume of LB medium.

-

The culture is grown at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.

-

Protein expression is induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1 mM.

-

The culture is incubated for an additional 3-4 hours at 37°C or overnight at a lower temperature (e.g., 18-25°C) to improve protein solubility.

-

-

Cell Lysis and Protein Purification:

-

Cells are harvested by centrifugation.

-

The cell pellet is resuspended in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole) and lysed by sonication or high-pressure homogenization.

-

The lysate is clarified by centrifugation to remove cell debris.

-

If the protein is expressed with a polyhistidine tag, the supernatant is loaded onto a Ni-NTA affinity chromatography column.

-

The column is washed with a wash buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole).

-

The recombinant protein is eluted with an elution buffer containing a higher concentration of imidazole (e.g., 250 mM).

-

The purified protein is dialyzed against a storage buffer and its concentration determined. Protein purity is assessed by SDS-PAGE.

-

Enzyme Assays

GTP Cyclohydrolase II (RibA) Assay: The activity of RibA can be determined by monitoring the conversion of GTP to 2,5-diamino-6-ribosylamino-4(3H)-pyrimidinone 5'-phosphate. The product can be converted to a fluorescent derivative, 6,7-dimethylpterin, which is then quantified by fluorescence HPLC.

3,4-dihydroxy-2-butanone 4-phosphate synthase (RibB) Assay: A colorimetric assay can be used to measure the production of the terminal ketone in 3,4-dihydroxy-2-butanone 4-phosphate by reacting it with creatine and naphthol.[6][7]

This compound Synthase (RibE) Assay: The formation of 6,7-dimethyl-8-ribitylthis compound can be monitored spectrophotometrically or fluorometrically due to its fluorescent properties. The reaction mixture typically contains the purified enzyme, 5-amino-6-(D-ribitylamino)uracil, and 3,4-dihydroxy-2-butanone 4-phosphate in a suitable buffer.

Metabolite Analysis by HPLC and UPLC-MS

High-performance liquid chromatography (HPLC) and ultra-performance liquid chromatography-mass spectrometry (UPLC-MS) are powerful techniques for the separation and quantification of riboflavin and its precursors in bacterial cultures.[10][11]

-

Sample Preparation:

-

Bacterial cultures are centrifuged to separate the cells from the supernatant.

-

The supernatant can be directly analyzed or subjected to solid-phase extraction for sample cleanup and concentration.

-

For intracellular metabolite analysis, cells are quenched and extracted using methods such as cold methanol extraction.

-

-

Chromatographic Separation:

-

A C18 reversed-phase column is typically used for the separation of riboflavin and its intermediates.

-

The mobile phase usually consists of a gradient of an aqueous buffer (e.g., ammonium acetate or formic acid) and an organic solvent (e.g., methanol or acetonitrile).

-

-

Detection:

-

Riboflavin and this compound derivatives are fluorescent and can be detected using a fluorescence detector.

-

Mass spectrometry provides high sensitivity and specificity for the identification and quantification of metabolites.

-

Experimental and Logical Workflows

The following diagrams illustrate a typical experimental workflow for studying the this compound biosynthesis pathway and the logical relationships in its regulation.

Conclusion

The this compound biosynthesis pathway in E. coli represents a well-characterized yet promising area for further research, particularly in the context of antimicrobial drug development. The enzymes in this pathway, being essential for bacterial survival and absent in humans, are attractive targets for selective inhibition. This guide has provided a foundational understanding of the core pathway, compiled key quantitative data, and outlined robust experimental protocols to facilitate further investigation. The provided workflows offer a starting point for systematic research into the individual enzymes and the overall regulation of this vital metabolic route. Further studies, including high-resolution structural analysis of enzyme-inhibitor complexes and detailed in vivo metabolic flux analysis, will be instrumental in leveraging this knowledge for therapeutic applications.

References

- 1. Enhancing the biosynthesis of riboflavin in the recombinant Escherichia coli BL21 strain by metabolic engineering - PMC [pmc.ncbi.nlm.nih.gov]

- 2. uniprot.org [uniprot.org]

- 3. Biosynthesis of riboflavin. This compound synthase of Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Biosynthesis of riboflavin. Single turnover kinetic analysis of GTP cyclohydrolase II - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. uniprot.org [uniprot.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Evidence for the Chemical Mechanism of RibB (3,4-Dihydroxy-2-butanone 4-phosphate Synthase) of Riboflavin Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Kinetic and mechanistic analysis of the Escherichia coli ribD-encoded bifunctional deaminase-reductase involved in riboflavin biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Collection - Kinetic and Mechanistic Analysis of the Escherichia coli ribD-Encoded Bifunctional Deaminase-Reductase Involved in Riboflavin Biosynthesis - Biochemistry - Figshare [figshare.com]

- 10. How UPLC-MS Revolutionizes Riboflavin Metabolism Analysis - Creative Proteomics [metabolomics.creative-proteomics.com]

- 11. researchgate.net [researchgate.net]

The Pivotal Role of Lumazine in Riboflavin (Vitamin B2) Synthesis: A Technical Guide

For: Researchers, Scientists, and Drug Development Professionals

Abstract

Riboflavin (vitamin B2) is an essential vitamin, serving as the precursor for the coenzymes flavin mononucleotide (FMN) and flavin adenine dinucleotide (FAD). These flavocoenzymes are critical for a vast array of metabolic redox reactions. While humans obtain riboflavin from their diet, most bacteria, fungi, and plants synthesize it de novo. This pathway, absent in humans, presents a compelling target for the development of novel antimicrobial agents.[1][2] This technical guide provides an in-depth exploration of the later stages of riboflavin biosynthesis, focusing on the central role of the pteridine intermediate, 6,7-dimethyl-8-ribityllumazine. We will delve into the enzymatic catalysis, reaction mechanisms, quantitative data, and detailed experimental protocols relevant to the key enzymes: this compound synthase and riboflavin synthase.

Introduction to the Riboflavin Biosynthesis Pathway

The biosynthesis of one molecule of riboflavin initiates from one molecule of guanosine triphosphate (GTP) and two molecules of ribulose 5-phosphate.[3][4] A series of enzymatic reactions converts these precursors into 5-amino-6-ribitylamino-2,4(1H,3H)-pyrimidinedione and 3,4-dihydroxy-2-butanone 4-phosphate. These two molecules then serve as the substrates for this compound synthase, which catalyzes their condensation to form 6,7-dimethyl-8-ribitylthis compound.[2][5] This this compound derivative is the direct precursor to riboflavin.[6] The final step in the pathway is an unusual dismutation reaction catalyzed by riboflavin synthase, where two molecules of 6,7-dimethyl-8-ribitylthis compound are converted into one molecule of riboflavin and one molecule of 5-amino-6-ribitylamino-2,4(1H,3H)-pyrimidinedione, which is then recycled back into the pathway.[3][7]

This compound Synthase: The Penultimate Step

This compound synthase (LS), systematically named 5-amino-6-(D-ribitylamino)uracil butanedionetransferase (EC 2.5.1.78), catalyzes the formation of 6,7-dimethyl-8-ribitylthis compound from 5-amino-6-ribitylamino-2,4(1H,3H)-pyrimidinedione and 3,4-dihydroxy-2-butanone 4-phosphate.[8][9] This enzyme is a subject of intense research due to its unique quaternary structures, which can range from pentamers and decamers to icosahedral capsids composed of 60 subunits, and its potential applications in nanotechnology and vaccine development.[8][10][11]

Enzymatic Reaction and Mechanism

The condensation reaction catalyzed by this compound synthase involves the formation of a Schiff base intermediate and subsequent cyclization to form the pteridine ring system of the this compound product.[12][13] The active site is located at the interface of adjacent subunits within the oligomeric structure.[12]

Quantitative Data: Enzyme Kinetics

The kinetic parameters of this compound synthase have been determined for various organisms. These values are crucial for understanding the enzyme's efficiency and for the design of potential inhibitors.

| Organism | Substrate | Km (µM) | Vmax (nmol mg-1 min-1) | Reference |

| Schizosaccharomyces pombe | 5-amino-6-ribitylamino-2,4(1H,3H)-pyrimidinedione | 5 | 13 | [14] |

| 3,4-dihydroxy-2-butanone 4-phosphate | 67 | 13 | [14] | |

| Brucella abortus (Type I RibH1) | 18 | [5] |

Table 1: Kinetic parameters of this compound Synthase from different organisms.

Experimental Protocol: this compound Synthase Assay

A continuous spectrophotometric assay is commonly used to determine the activity of this compound synthase.

Principle: The formation of 6,7-dimethyl-8-ribitylthis compound is monitored by the increase in absorbance at 410 nm.[14]

Reagents:

-

1 M Potassium phosphate buffer, pH 7.0

-

10 mM 5-amino-6-ribitylamino-2,4(1H,3H)-pyrimidinedione stock solution

-

10 mM 3,4-dihydroxy-2-butanone 4-phosphate stock solution

-

Purified this compound synthase

Procedure:

-

Prepare an assay mixture containing 100 mM potassium phosphate buffer, pH 7.0.

-

Add the substrates, 5-amino-6-ribitylamino-2,4(1H,3H)-pyrimidinedione and 3,4-dihydroxy-2-butanone 4-phosphate, to the desired final concentrations (e.g., starting with concentrations around their Km values).

-

Pre-incubate the mixture at 37°C for 5 minutes.

-

Initiate the reaction by adding a known amount of purified this compound synthase.

-

Immediately monitor the increase in absorbance at 410 nm over time using a spectrophotometer with a temperature-controlled cuvette holder.

-

Calculate the initial reaction velocity from the linear portion of the absorbance versus time plot, using the molar extinction coefficient of 6,7-dimethyl-8-ribitylthis compound at 410 nm.

Riboflavin Synthase: The Final Step

Riboflavin synthase (RS) (EC 2.5.1.9) catalyzes the mechanistically unique and final step in riboflavin biosynthesis.[15] It facilitates a dismutation reaction involving two molecules of 6,7-dimethyl-8-ribitylthis compound to produce one molecule of riboflavin and one molecule of 5-amino-6-ribitylamino-2,4(1H,3H)-pyrimidinedione.[2][15]

Enzymatic Reaction and Mechanism

The reaction proceeds through the formation of a pentacyclic intermediate.[1][15] The enzyme holds the two substrate molecules in an anti-parallel orientation, facilitating the transfer of a four-carbon unit from one this compound molecule (the donor) to the other (the acceptor).[15][16]

Quantitative Data: Enzyme Kinetics

Kinetic studies of riboflavin synthase provide insights into its catalytic efficiency and substrate affinity.

| Organism | Substrate | Km (µM) | Vmax (nmol mg-1 min-1) | Reference |

| Photobacterium leiognathi (Wild-type) | 6,7-dimethyl-8-ribitylthis compound | 2.7 | - | [7] |

| Photobacterium leiognathi (N-terminal domain) | 6,7-dimethyl-8-ribitylthis compound | 3.2 | - | [7] |

Table 2: Kinetic parameters of Riboflavin Synthase from Photobacterium leiognathi. Vmax was reported to be 2.5-fold higher for the wild-type enzyme compared to the N-terminal domain.[7]

Experimental Protocol: Riboflavin Synthase Assay

The activity of riboflavin synthase can be measured by monitoring the formation of riboflavin, which has a characteristic absorbance maximum at 445 nm.[7]

Principle: The production of riboflavin from 6,7-dimethyl-8-ribitylthis compound is followed by the increase in absorbance at 445 nm.

Reagents:

-

50 mM Potassium phosphate buffer, pH 7.0

-

1 mM 6,7-dimethyl-8-ribitylthis compound stock solution

-

Purified riboflavin synthase

Procedure:

-

Prepare a reaction mixture containing 50 mM potassium phosphate buffer, pH 7.0.

-

Add 6,7-dimethyl-8-ribitylthis compound to a final concentration of 20 µM.

-

Equilibrate the mixture to room temperature, protecting it from light.

-

Initiate the reaction by adding a specific concentration of purified riboflavin synthase (e.g., 2-10 µM).

-

Monitor the increase in absorbance at 445 nm over time using a spectrophotometer.

-

Calculate the rate of riboflavin formation using its molar extinction coefficient at 445 nm.

Experimental Workflows and Signaling Pathways

Riboflavin Biosynthesis Pathway

Caption: Overview of the late stages of the riboflavin biosynthesis pathway.

Experimental Workflow for Enzyme Purification

Caption: A general experimental workflow for the purification of recombinant enzymes.

Drug Development Implications

The absence of the riboflavin biosynthesis pathway in humans makes the enzymes involved, particularly this compound synthase and riboflavin synthase, attractive targets for the development of novel antimicrobial drugs.[1][2] The detailed structural and mechanistic understanding of these enzymes, coupled with the quantitative kinetic data, provides a solid foundation for structure-based drug design and high-throughput screening of inhibitor libraries. The development of potent and selective inhibitors against these enzymes could lead to a new class of antibiotics with a novel mechanism of action, which is crucial in the face of rising antibiotic resistance.

Conclusion

6,7-Dimethyl-8-ribitylthis compound stands as a critical intermediate in the biosynthesis of riboflavin, positioned at the crossroads of two highly specialized enzymatic reactions. This compound synthase and riboflavin synthase, the enzymes responsible for its formation and subsequent conversion, represent key control points in the pathway and are validated targets for antimicrobial drug discovery. The technical details provided in this guide, from reaction mechanisms to experimental protocols, are intended to serve as a valuable resource for researchers and professionals working to further elucidate this vital metabolic pathway and to exploit its potential for therapeutic intervention.

References

- 1. Pre-steady-state kinetic analysis of riboflavin synthase using a pentacyclic reaction intermediate as substrate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A structure-based model of the reaction catalyzed by this compound synthase from Aquifex aeolicus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Enzyme Encapsulation in an Engineered this compound Synthase Protein Cage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. patents.justia.com [patents.justia.com]

- 5. Biosynthesis of riboflavin. Single turnover kinetic analysis of GTP cyclohydrolase II - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Structural and kinetic properties of this compound synthase isoenzymes in the order Rhizobiales - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. kjom.org [kjom.org]

- 8. home.sandiego.edu [home.sandiego.edu]

- 9. This compound synthase - Wikipedia [en.wikipedia.org]

- 10. scispace.com [scispace.com]

- 11. scienceopen.com [scienceopen.com]

- 12. Biosynthesis of riboflavin. Single turnover kinetic analysis of 6,7-dimethyl-8-ribitylthis compound synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Kinetic modeling of riboflavin biosynthesis in Bacillus subtilis under production conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. food-chemistry.com [food-chemistry.com]

- 15. Design and Preclinical Evaluation of a Nanoparticle Vaccine against Respiratory Syncytial Virus Based on the Attachment Protein G - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Purification of riboflavin synthase by affinity chromatography using 7-oxolumazines - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

The Discovery and Analysis of Naturally Occurring Lumazine Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lumazine derivatives, a class of pteridine compounds, are found across various domains of life, playing critical roles in fundamental biological processes. Initially identified as key intermediates in the biosynthesis of riboflavin (vitamin B2), their known biological functions have expanded to include modulation of the immune system and participation in bacterial bioluminescence. This technical guide provides an in-depth overview of the discovery, isolation, characterization, and biological significance of naturally occurring this compound derivatives. It is designed to serve as a comprehensive resource, offering detailed experimental protocols, quantitative data, and visual representations of relevant biological pathways and analytical workflows to facilitate further research and drug development efforts in this area.

Introduction

Natural products containing the this compound motif were first isolated in 1940.[1] These compounds are relatively rare, with fewer than 100 naturally occurring this compound derivatives having been identified to date.[1][2] The most well-characterized of these is 6,7-dimethyl-8-(1'-D-ribityl)this compound, the immediate precursor to riboflavin.[3] The enzyme responsible for its synthesis, this compound synthase, has been a subject of extensive study and is a potential target for antimicrobial agents.[4]

Beyond their role in vitamin biosynthesis, this compound derivatives have been implicated in other significant biological phenomena. In certain species of bioluminescent bacteria, a this compound protein binds 6,7-dimethyl-8-(1'-D-ribityl)this compound, which acts as a fluorophore, modulating the color of the emitted light.[5][6] More recently, derivatives of the riboflavin synthesis pathway, including lumazines, have been identified as potent activators of Mucosal-Associated Invariant T (MAIT) cells, highlighting a novel role in the innate immune system.[7][8][9] This discovery has opened new avenues for research into infectious diseases, autoimmune disorders, and cancer.[10]

This guide will delve into the core aspects of naturally occurring this compound derivatives, providing the necessary technical details to support advanced research and development.

Key Naturally Occurring this compound Derivatives and Their Biological Significance

While 6,7-dimethyl-8-(1'-D-ribityl)this compound is the most prominent, several other this compound derivatives have been isolated from various natural sources, including fungi and bacteria.

-

6,7-dimethyl-8-(1'-D-ribityl)this compound: The central intermediate in the biosynthesis of riboflavin.[3] It is formed by the condensation of 5-amino-6-(D-ribitylamino)uracil and 3,4-dihydroxy-2-butanone 4-phosphate, a reaction catalyzed by this compound synthase.[11]

-

This compound Peptides (e.g., Terrelumamides A and B): Isolated from the marine-derived fungus Aspergillus terreus, these compounds consist of a 1-methylthis compound-6-carboxylic acid core linked to amino acid residues.[12][13] They have shown potential in improving insulin sensitivity and exhibit fluorescence changes upon binding to DNA.[12]

-

Photothis compound V: A novel MR1 ligand with four identified isomers produced by Mycobacterium smegmatis. These isomers differ in the position of a hydroxyl group and demonstrate differential activation of MAIT cells.[14]

-

7-hydroxy-6-methyl-8-D-ribitylthis compound (RL-6-Me-7-OH): A known MAIT cell agonist, although less potent than the pyrimidine precursors.[8][10]

Quantitative Data

The following tables summarize key quantitative data related to the biological activity and properties of this compound derivatives and the enzymes involved in their metabolism.

Table 1: Kinetic Parameters of this compound Synthase from Various Organisms

| Organism | Substrate | Km (µM) | Vmax (nmol·mg-1·h-1) | Citation |

| Schizosaccharomyces pombe | 5-amino-6-ribitylamino-2,4(1H,3H)-pyrimidinedione | 5 | 13,000 | [11] |

| Schizosaccharomyces pombe | 3,4-dihydroxy-2-butanone 4-phosphate | 67 | 13,000 | [11] |

Table 2: Inhibition Constants (Ki) of this compound Synthase Inhibitors

| Enzyme Source | Inhibitor | Ki (µM) | Inhibition Type | Citation |

| Schizosaccharomyces pombe | Tetraazaperylenehexaone derivative | 66 ± 13 (Tris buffer) | Competitive | [4] |

| Schizosaccharomyces pombe | Tetraazaperylenehexaone derivative | 22 ± 4 (Phosphate buffer) | Competitive | [4] |

| Schizosaccharomyces pombe | 1,3,6,8-Tetrahydroxy-2,7-naphthyridine | 350 ± 76 | Competitive | [4] |

| Mycobacterium tuberculosis | (E)-5-Nitro-6-(2-hydroxystyryl)pyrimidine-2,4(1H,3H)-dione | 95 | - | |

| Mycobacterium tuberculosis | (E)-5-nitro-6-(4-nitrostyryl)pyrimidine-2,4(1H,3H)-dione | 3.7 | - |

Table 3: Binding Affinities (Kd) and Fluorescence Properties

| Molecule | Binding Partner | Kd (µM) | Fluorescence Quantum Yield (ΦF) | Excitation Max (nm) | Emission Max (nm) | Citation |

| Riboflavin | S. pombe this compound Synthase | 1.2 | < 0.02 (when bound) | - | - | [11] |

| This compound | - | - | 0.44 (acidic), 0.08 (alkaline) | - | 375 and 465 | [15] |

| 6,7-dimethyl-8-ribitylthis compound | This compound Protein (P. leiognathi) | - | - | 420 | 475 | [5] |

| 6,7-dimethyl-8-ribitylthis compound | - | - | - | 410 | - | [16][17] |

| Riboflavin | - | - | - | 450 | - | [16] |

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of this compound derivatives.

Protocol for Isolation of this compound Derivatives from Bioluminescent Bacteria

This protocol is adapted from methods for isolating this compound proteins and can be modified for the purification of the this compound ligands themselves.[5][18]

-

Cell Culture and Harvest:

-

Inoculate a suitable luminescent bacterial strain (e.g., Photobacterium phosphoreum or Photobacterium leiognathi) in a nutrient-rich seawater-based medium.

-

Grow the culture at an appropriate temperature (e.g., 18-22°C) with aeration until late logarithmic or early stationary phase.

-

Harvest the bacterial cells by centrifugation (e.g., 5,000 x g for 15 minutes at 4°C).

-

-

Cell Lysis:

-

Resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl, pH 7.2, containing 10 mM EDTA and 1 mM DTT).

-

Lyse the cells by sonication on ice or using a French press.

-

Clarify the lysate by ultracentrifugation (e.g., 100,000 x g for 1 hour at 4°C) to remove cell debris.

-

-

Chromatographic Purification:

-

Anion Exchange Chromatography: Load the supernatant onto a DEAE-cellulose or similar anion exchange column equilibrated with the lysis buffer. Elute with a linear salt gradient (e.g., 0-0.5 M NaCl in lysis buffer). Collect fractions and monitor for fluorescence characteristic of this compound derivatives (excitation ~420 nm, emission ~475 nm).

-

Size Exclusion Chromatography: Pool the fluorescent fractions and concentrate them. Apply the concentrated sample to a size exclusion column (e.g., Sephadex G-100) equilibrated with a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.2, 100 mM NaCl) to separate the this compound-binding proteins from other components.

-

Hydrophobic Interaction Chromatography: For further purification, apply the sample to a hydrophobic interaction column (e.g., Phenyl-Sepharose) and elute with a decreasing salt gradient.

-

-

Dissociation and Final Purification of this compound Derivative:

-

To isolate the this compound derivative from its binding protein, denature the protein using methods such as treatment with 6 M guanidine HCl or by boiling.

-

The released this compound derivative can then be separated from the denatured protein by reverse-phase HPLC.

-

Protocol for HPLC Analysis of Pteridines

This protocol provides a general framework for the analysis of pteridines, including this compound derivatives, in biological samples.[1][19][20][21][22]

-

Sample Preparation:

-

For urine or cerebrospinal fluid, an oxidation step is often required to convert reduced pteridines to their more stable, fluorescent forms. This can be achieved by adding an acidic iodine solution (e.g., 0.1 M I2 in 0.2 M KI, acidified with HCl).

-

Stop the reaction by adding ascorbic acid.

-

Centrifuge the sample to remove any precipitate.

-

For plant or fungal extracts, perform a solid-phase extraction (SPE) cleanup step using a suitable cartridge (e.g., C18 or ENV+).

-

-

HPLC System and Conditions:

-

Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A gradient elution is typically used.

-

Eluent A: Aqueous buffer (e.g., 15 mM Tris-HCl, pH 6.8).

-

Eluent B: Acetonitrile or methanol.

-

-

Gradient Program: A typical gradient might be 0-20% B over 20 minutes.

-

Flow Rate: 0.5-1.0 mL/min.

-

Detection:

-

Fluorescence Detector: Excitation at ~350-360 nm and emission at ~440-450 nm for general pteridines. For specific lumazines, use their characteristic wavelengths (e.g., Ex: 420 nm, Em: 475 nm).

-

Electrochemical Detector: For sensitive detection of redox-active pteridines.

-

Mass Spectrometer (LC-MS): For definitive identification and quantification.

-

-

Protocol for this compound Synthase Activity Assay

This assay measures the enzymatic formation of 6,7-dimethyl-8-ribitylthis compound.

-

Reagents:

-

Assay Buffer: 100 mM Tris-HCl, pH 7.0, 100 mM NaCl, 5 mM DTT.

-

Substrate 1: 5-amino-6-ribitylamino-2,4(1H,3H)-pyrimidinedione.

-

Substrate 2: 3,4-dihydroxy-2-butanone 4-phosphate.

-

Enzyme: Purified this compound synthase.

-

-

Assay Procedure:

-

Prepare a reaction mixture containing the assay buffer and both substrates at desired concentrations.

-

Initiate the reaction by adding the enzyme.

-

Monitor the formation of 6,7-dimethyl-8-ribitylthis compound by measuring the increase in fluorescence at 470 nm with excitation at 408 nm in a temperature-controlled fluorometer.

-

Alternatively, the reaction can be monitored by HPLC.

-

-

Data Analysis:

-

Calculate the initial reaction velocity from the linear portion of the fluorescence increase over time.

-

To determine Km and Vmax, vary the concentration of one substrate while keeping the other at a saturating concentration. Fit the data to the Michaelis-Menten equation.

-

For inhibitor studies, perform the assay in the presence of various concentrations of the inhibitor to determine the Ki and the mechanism of inhibition.

-

Protocol for Structural Elucidation by NMR Spectroscopy

This provides a general workflow for determining the structure of a purified, unknown this compound derivative.[6][23][24][25]

-

Sample Preparation:

-

Dissolve the purified compound (typically 0.5-5 mg) in a suitable deuterated solvent (e.g., D2O, DMSO-d6, CD3OD).

-

Transfer the solution to a high-quality NMR tube.

-

-

NMR Data Acquisition:

-

1D Spectra:

-

1H NMR: Provides information on the number, chemical environment, and connectivity of protons.

-

13C NMR and DEPT (Distortionless Enhancement by Polarization Transfer): Identify the number and type of carbon atoms (CH, CH2, CH3).

-

-

2D Spectra:

-

COSY (Correlation Spectroscopy): Identifies proton-proton couplings within the same spin system.

-

HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence): Correlates protons with their directly attached carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, crucial for connecting different fragments of the molecule.

-

NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons, which is essential for determining stereochemistry.

-

-

-

Structure Elucidation:

-

Integrate the data from all NMR experiments to piece together the molecular structure.

-

Use HMBC correlations to establish the overall carbon skeleton and the connections between different structural motifs.

-

Use COSY to trace out spin systems.

-

Use NOESY/ROESY to determine the relative stereochemistry.

-

Compare the obtained spectra with those of known this compound derivatives if available.

-

Signaling Pathways and Experimental Workflows

Riboflavin Biosynthesis Pathway

The biosynthesis of riboflavin is a well-conserved pathway in microorganisms and plants, with 6,7-dimethyl-8-ribitylthis compound as a key intermediate.

MAIT Cell Activation by this compound Derivatives

This compound derivatives, as byproducts of the microbial riboflavin synthesis pathway, can be presented by the non-classical MHC class I-related protein (MR1) to activate MAIT cells.

Experimental Workflow for Studying MAIT Cell Activation

This workflow outlines the key steps to investigate the activation of MAIT cells by specific this compound derivatives.[26][27][28]

Experimental Workflow for Luciferase-Lumazine Protein Interaction Assay

This workflow describes how to study the interaction between luciferase and this compound protein in bacterial bioluminescence.[29][30][31][32][33]

Conclusion and Future Directions

The field of naturally occurring this compound derivatives has evolved significantly from its origins in the study of riboflavin biosynthesis. The discovery of their roles in immunology and bioluminescence has broadened their importance and potential for therapeutic and biotechnological applications. The development of potent and specific inhibitors of this compound synthase remains a promising avenue for novel antimicrobial drug discovery. Furthermore, the ability of this compound derivatives to modulate MAIT cell activity opens up new possibilities for the development of novel vaccines and immunotherapies.

Future research should focus on the discovery and characterization of new this compound derivatives from diverse natural sources. A deeper understanding of the structure-activity relationships governing their interaction with MR1 and the MAIT cell receptor will be crucial for the rational design of agonists and antagonists. The development of more sensitive and high-throughput analytical methods will further accelerate progress in this exciting field. This guide provides a solid foundation of data and protocols to support these future endeavors.

References

- 1. benchchem.com [benchchem.com]

- 2. Naturally Occurring Lumazines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Biosynthesis of riboflavin. The reaction catalyzed by 6,7-dimethyl-8-ribitylthis compound synthase can proceed without enzymatic catalysis under physiological conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A Novel this compound Synthase Inhibitor Derived from Oxidation of 1,3,6,8-Tetrahydroxy-2,7-naphthyridine to a Tetraazaperylenehexaone Derivative - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Purification of this compound proteins from Photobacterium leiognathi and Photobacterium phosphoreum: bioluminescence properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. (Trifluoromethyl)this compound derivatives as 19F NMR probes for this compound protein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Multiple Isomers of Photothis compound V Bind MR1 and Differentially Activate MAIT Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Antigen Recognition by MR1-Reactive T Cells; MAIT Cells, Metabolites, and Remaining Mysteries - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pure-oai.bham.ac.uk [pure-oai.bham.ac.uk]

- 10. The effect of MR1 ligand glyco-analogues on mucosal-associated invariant T (MAIT) cell activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Biosynthesis of riboflavin: 6,7-dimethyl-8-ribitylthis compound synthase of Schizosaccharomyces pombe - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. This compound peptides from the marine-derived fungus Aspergillus terreus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. This compound Peptides from the Marine-Derived Fungus Aspergillus terreus - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Multiple Isomers of Photothis compound V Bind MR1 and Differentially Activate MAIT Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. mdpi.com [mdpi.com]

- 17. researchgate.net [researchgate.net]

- 18. jbete.org [jbete.org]

- 19. HPLC analysis of tetrahydrobiopterin and its pteridine derivatives using sequential electrochemical and fluorimetric detection: application to tetrahydrobiopterin autoxidation and chemical oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. Development of an HPLC-MS method for the determination of natural pteridines in tomato samples - Analytical Methods (RSC Publishing) DOI:10.1039/C6AY01519K [pubs.rsc.org]

- 22. researchgate.net [researchgate.net]

- 23. hyphadiscovery.com [hyphadiscovery.com]

- 24. researchgate.net [researchgate.net]

- 25. Structure Elucidation of Secondary Metabolites: Current Frontiers and Lingering Pitfalls - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Disruption of riboflavin biosynthesis in mycobacteria establishes riboflavin pathway intermediates as key precursors of MAIT cell agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 27. researchgate.net [researchgate.net]

- 28. knowledge.uchicago.edu [knowledge.uchicago.edu]

- 29. chinbullbotany.com [chinbullbotany.com]

- 30. Luciferase Protein Complementation Assays for Bioluminescence Imaging of Cells and Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 31. Protocol for analyzing protein-protein interactions by split-luciferase complementation assays in human cell lysates - PMC [pmc.ncbi.nlm.nih.gov]

- 32. Firefly Luciferase Complementation Imaging Assay for Protein-Protein Interactions in Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 33. researchgate.net [researchgate.net]

The Enzymatic Core of Riboflavin Synthesis: A Technical Guide to Lumazine Synthase

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lumazine synthase (EC 2.5.1.78) stands as a pivotal enzyme in the biosynthesis of riboflavin (Vitamin B2), catalyzing the penultimate step in this essential metabolic pathway.[1] Its absence in animals, coupled with its necessity in various pathogens, elevates its status as a promising target for the development of novel anti-infective agents. This technical guide provides an in-depth exploration of the enzymatic mechanism of this compound synthase, compiling structural data, kinetic parameters, and detailed experimental methodologies. The intricate catalytic process and common experimental workflows are visualized through detailed diagrams to facilitate a comprehensive understanding for researchers and drug development professionals.

Introduction

Riboflavin is the precursor to the essential coenzymes flavin mononucleotide (FMN) and flavin adenine dinucleotide (FAD), which are critical for a wide range of redox reactions in all domains of life. While animals obtain riboflavin through their diet, most bacteria, fungi, and plants synthesize it de novo.[2] this compound synthase catalyzes the formation of 6,7-dimethyl-8-ribitylthis compound from 5-amino-6-(D-ribitylamino)-2,4(1H,3H)-pyrimidinedione and L-3,4-dihydroxy-2-butanone-4-phosphate.[3] The unique, often icosahedral, structure of the enzyme complex and its crucial metabolic role have made it a subject of intense research, not only for its potential as a drug target but also for its applications in nanotechnology and vaccine development.[4][5]

Structural Overview

This compound synthase is a homo-oligomeric enzyme that exhibits remarkable architectural diversity across different species, assembling into pentamers, decamers, or icosahedral capsids composed of 60 identical subunits (60-mers).[2][6] These 60-subunit capsids form a hollow sphere with a diameter of approximately 16 nm.[2] High-resolution crystal structures have been determined for this compound synthase from various organisms, including Bacillus subtilis, Aquifex aeolicus, Bacillus anthracis, and Mycobacterium tuberculosis.[4][7][8][9]

The active site of this compound synthase is located at the interface between adjacent subunits within a pentamer.[8] Structural studies have identified several highly conserved amino acid residues that are crucial for substrate binding and catalysis.

Key Active Site Residues

Structural and mutagenesis studies have pinpointed several key residues essential for the catalytic activity of this compound synthase.[7] While the exact numbering may differ between species, the following residues are consistently implicated in the enzyme's function:

-

Phenylalanine (Phe22): This residue is thought to stabilize the binding of the pyrimidine substrate through π-stacking interactions.[10]

-

Histidine (His88): Plays a critical role in the proton transfer steps of the catalytic mechanism.[7]

-

Arginine (Arg127): This highly conserved residue is crucial for binding the phosphate group of L-3,4-dihydroxy-2-butanone-4-phosphate via electrostatic interactions.[7]

-

Lysine (Lys135) and Glutamate (Glu138): These residues are also implicated in the catalytic process, likely participating in proton abstraction and donation.[7]

Enzymatic Mechanism and Kinetics

The reaction catalyzed by this compound synthase is a complex condensation reaction. A detailed, structure-based catalytic mechanism has been proposed, involving several key steps.

Catalytic Cycle

The proposed catalytic cycle of this compound synthase is as follows:

-

Substrate Binding: The two substrates, 5-amino-6-(D-ribitylamino)-2,4(1H,3H)-pyrimidinedione and L-3,4-dihydroxy-2-butanone-4-phosphate, bind to the active site.

-

Schiff Base Formation: A Schiff base intermediate is formed between the carbonyl group of L-3,4-dihydroxy-2-butanone-4-phosphate and an amino group of the pyrimidine substrate.[7]

-

Phosphate Elimination: The phosphate group is eliminated from the intermediate.[7]

-

Cyclization: The intermediate undergoes an intramolecular cyclization.[7]

-

Dehydration: A final dehydration step yields the product, 6,7-dimethyl-8-ribitylthis compound, and two molecules of water.[1]

References

- 1. This compound synthase - Wikipedia [en.wikipedia.org]

- 2. Structural and kinetic properties of this compound synthase isoenzymes in the order Rhizobiales - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Studies on the this compound synthase/riboflavin synthase complex of Bacillus subtilis: crystal structure analysis of reconstituted, icosahedral beta-subunit capsids with bound substrate analogue inhibitor at 2.4 A resolution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound synthase protein cage nanoparticles as antigen delivery nanoplatforms for dendritic cell-based vaccine development - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Evaluation of this compound synthase from Bacillus anthracis as a presentation platform for polyvalent antigen display - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Multiple assembly states of this compound synthase: a model relating catalytic function and molecular assembly - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Improvement of the quality of this compound synthase crystals by protein engineering - PMC [pmc.ncbi.nlm.nih.gov]

- 8. rcsb.org [rcsb.org]

- 9. japer.in [japer.in]

- 10. files.core.ac.uk [files.core.ac.uk]

A Technical Guide to the Function of the Bacterial ribE Gene Product: 6,7-dimethyl-8-ribityllumazine Synthase

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a comprehensive technical overview of the bacterial ribE gene, which primarily encodes the enzyme 6,7-dimethyl-8-ribityllumazine synthase (LS), a critical component of the riboflavin (vitamin B2) biosynthesis pathway. Riboflavin is the precursor to the essential coenzymes flavin mononucleotide (FMN) and flavin adenine dinucleotide (FAD), which are indispensable for a wide array of cellular redox reactions. As this pathway is present in bacteria but absent in vertebrates, its enzymes, including LS, represent promising targets for the development of novel antimicrobial agents. This guide details the enzyme's function, structure, and catalytic mechanism, presents key quantitative data, outlines detailed experimental protocols for its study, and discusses its potential as a therapeutic target.

Introduction: The Role of the ribE Gene in Riboflavin Biosynthesis

Riboflavin is a vital nutrient for all living organisms, serving as the precursor for FMN and FAD. These flavocoenzymes are essential for the metabolic activity of numerous oxidoreductases involved in energy production, DNA repair, and cellular respiration.[1] While higher organisms obtain riboflavin from their diet, most bacteria and fungi synthesize it de novo. This metabolic distinction makes the riboflavin biosynthesis pathway a compelling area for antimicrobial drug discovery.[2]

The bacterial genes responsible for riboflavin synthesis are often organized in a rib operon, though their arrangement can vary significantly between species.[3][4][5] The gene commonly designated as ribE or ribH encodes the enzyme 6,7-dimethyl-8-ribitylthis compound synthase (EC 2.5.1.78), hereafter referred to as this compound Synthase (LS).[3][6] This enzyme catalyzes the penultimate step in the pathway: the condensation of two substrate molecules to form 6,7-dimethyl-8-ribitylthis compound, the direct precursor to riboflavin.[7]

A note on nomenclature: The naming of riboflavin synthesis genes can be inconsistent across bacterial species. In some literature, particularly concerning Escherichia coli, ribE may refer to the α-subunit of riboflavin synthase, the enzyme for the final step.[5] However, a more common annotation, particularly in organisms like Bacillus subtilis, designates the this compound synthase gene as ribH.[4] In this guide, we focus on the function of the this compound synthase enzyme, acknowledging that it may be encoded by either ribE or ribH depending on the organism.[8]

The Riboflavin Biosynthesis Pathway

The synthesis of one molecule of riboflavin requires one molecule of guanosine triphosphate (GTP) and two molecules of ribulose 5-phosphate. The pathway involves a series of enzymatic conversions to produce the key intermediate, 6,7-dimethyl-8-ribitylthis compound, which is then dismutated to form riboflavin. The pyrimidine-containing product of the final reaction is recycled back into the pathway as a substrate for this compound synthase.[1][9]

Molecular Function and Structure of this compound Synthase

This compound synthase catalyzes the condensation of 5-amino-6-ribitylamino-2,4(1H,3H)-pyrimidinedione with 3,4-dihydroxy-2-butanone 4-phosphate.[10] The proposed catalytic mechanism involves the formation of a Schiff base intermediate between the two substrates, followed by the elimination of a phosphate group, tautomerization, and finally, ring closure to form the this compound product.[6][11] Several highly conserved active site residues, including Phe22, His88, and Arg127 (in B. subtilis), are critical for catalysis.[11]

Structurally, bacterial this compound synthases are fascinating homo-oligomeric proteins that form large, cage-like structures.[12][13] Depending on the species, these complexes can be pentamers, decamers, or icosahedral capsids composed of 60 identical subunits.[12][14] For example, the LS from Aquifex aeolicus forms a highly thermostable 60-mer, while the enzyme from Mycobacterium tuberculosis is a pentamer.[15][16] The active sites are located at the interfaces between adjacent subunits.[2] This cage-like architecture has generated significant interest for applications in nanotechnology and drug delivery.[12]

Quantitative Data on this compound Synthase

The enzymatic activity and structural characteristics of this compound synthase have been determined for various bacterial species. This quantitative data is crucial for designing kinetic assays, developing inhibitors, and understanding the enzyme's biological role.

Table 1: Structural Data for Bacterial this compound Synthases

| Organism | PDB ID | Quaternary Structure | Resolution (Å) | Reference(s) |

|---|---|---|---|---|

| Aquifex aeolicus | 1HQK | 60-mer (Icosahedral) | 1.60 | [15] |

| Aquifex aeolicus | 7X7M | 60-mer (Icosahedral) | 1.42 | [17] |

| Mycobacterium tuberculosis | 1W29 | Pentamer | 2.00 | [16] |

| Bacillus anthracis | 3O1I | 60-mer (Icosahedral) | 3.50 |[18] |

Table 2: Enzyme Kinetic Parameters for this compound Synthase

| Organism | Substrate | Km (µM) | Vmax / Rate | Reference(s) |

|---|---|---|---|---|

| Schizosaccharomyces pombe¹ | 5-amino-6-ribitylamino-uracil | 5 | 13,000 nmol·mg⁻¹·h⁻¹ | [19] |

| 3,4-dihydroxy-2-butanone 4-P | 67 | " | [19] | |

| Brucella abortus (RibH1) | Not specified | - | 18 nmol·mg⁻¹·min⁻¹ | [7][20] |

| Bacillus subtilis | 5-amino-6-ribitylamino-uracil | - | 0.02 s⁻¹·µM⁻¹ (rate constant) | [10] |

¹Note: S. pombe is a yeast; data is included for comparative purposes as bacterial kinetic data is sparse in the literature.

Table 3: Inhibitors of Bacterial this compound Synthase

| Organism | Inhibitor Compound | Inhibition Type | Ki / Kd | Reference(s) |

|---|---|---|---|---|

| M. tuberculosis | (E)-5-nitro-6-(4-nitrostyryl)pyrimidine | Competitive | 3.7 µM | [21] |

| M. tuberculosis | (E)-5-nitro-6-(2-hydroxystyryl)pyrimidine | Competitive | 95 µM | [21] |

| M. tuberculosis | Compound A39 (proprietary) | - | 2.3 nM (Kd) | [2] |

| M. tuberculosis | Compound A52 (proprietary) | - | 48 nM (Kd) | [2] |

| B. anthracis | Compound JC33 (purine derivative) | Competitive | 23 nM | [18] |

| B. anthracis | Compound TS23 (purine derivative) | Competitive | 140 nM |[18] |

This compound Synthase as a Therapeutic Target

The essentiality of the riboflavin pathway for many pathogenic bacteria, coupled with its absence in humans, makes this compound synthase an ideal target for novel antibiotics.[2] An effective inhibitor would block the production of riboflavin, leading to bacterial cell death or growth inhibition. The development of species-specific inhibitors is possible by exploiting the structural differences in the active sites of LS from different bacteria.

Detailed Experimental Protocols

This section provides generalized methodologies for the study of bacterial this compound synthase. These protocols may require optimization for specific bacterial species and laboratory conditions.

Recombinant Expression and Purification of this compound Synthase

This protocol describes the expression of LS in E. coli and subsequent purification. For thermostable LS like that from A. aeolicus, a heat treatment step is highly effective for initial purification.[15]

Methodology:

-

Gene Amplification and Cloning: The ribE or ribH gene is amplified from the bacterial genome of interest using PCR. The amplicon is then cloned into a suitable expression vector, such as pET28a, which may add a polyhistidine tag for purification.[14][17]

-

Transformation and Expression: The resulting plasmid is transformed into a competent E. coli expression strain like BL21(DE3).[17] A large-scale culture is grown in LB media at 37°C to an OD₆₀₀ of 0.6-0.8. Protein expression is then induced with an optimized concentration of IPTG (e.g., 0.2-1.0 mM) and the culture is incubated for several hours at a reduced temperature (e.g., 18-25°C) to improve protein solubility.[17]

-

Cell Lysis and Clarification: Cells are harvested by centrifugation, resuspended in a lysis buffer (e.g., Tris-HCl, NaCl, imidazole), and lysed by sonication or high-pressure homogenization. The lysate is clarified by ultracentrifugation to remove cell debris.

-

Purification:

-

(Optional) Heat Treatment: For thermostable LS, the clarified lysate can be heated (e.g., 70°C for 15 minutes) to denature and precipitate most native E. coli proteins.[15] The sample is then centrifuged again to remove precipitates.

-

Affinity Chromatography: If a His-tag was used, the supernatant is loaded onto a Ni-NTA affinity column. After washing, the protein is eluted with a high concentration of imidazole.

-

Size-Exclusion Chromatography (SEC): For final polishing and buffer exchange, the eluted protein is passed through a SEC column (e.g., Superdex 200) to separate the LS oligomers from any remaining contaminants and aggregates.

-

-

Verification: The purity of the final protein sample is assessed by SDS-PAGE, and the concentration is determined using a standard protein assay.

Enzymatic Assay for this compound Synthase Activity

The activity of LS can be monitored continuously using a spectrophotometer. The formation of the product, 6,7-dimethyl-8-ribitylthis compound, results in an increase in absorbance at specific wavelengths. A fluorescence-based assay can also be used for high-throughput screening.[21][22]

Methodology:

-

Reagents:

-

Assay Buffer: e.g., 100 mM Tris-HCl pH 7.0, 100 mM NaCl, 5 mM DTT.[18]

-

Substrate 1: 5-amino-6-ribitylamino-2,4(1H,3H)-pyrimidinedione.

-

Substrate 2: 3,4-dihydroxy-2-butanone 4-phosphate.

-

Enzyme: Purified this compound synthase.

-

-

Procedure:

-

Set a spectrophotometer to the desired temperature (e.g., 37°C) and wavelength (e.g., 408 nm, the absorbance maximum of the product).

-

In a quartz cuvette, combine the assay buffer, a fixed, saturating concentration of one substrate, and the purified enzyme.

-

Allow the mixture to equilibrate to the assay temperature.

-

Initiate the reaction by adding the second substrate at various concentrations.

-

Record the change in absorbance over time.

-

-

Data Analysis:

-

Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance vs. time curve.

-

For determining kinetic parameters, plot V₀ against the concentration of the varied substrate.

-

Fit the resulting data to the Michaelis-Menten equation to calculate Km and Vmax.

-

-

Inhibitor Screening: For inhibitor studies, the assay is performed with fixed substrate concentrations in the presence of varying concentrations of the inhibitor. The data can be analyzed using Lineweaver-Burk plots to determine the mechanism of inhibition and the inhibition constant (Ki).[22]

Genetic Manipulation of the ribE Gene

Creating gene knockouts or conditional knockdown strains is essential for validating the role of LS in bacterial viability and for studying its function in vivo.[2][8]

Methodology for Gene Deletion (e.g., using homologous recombination):

-

Construct Deletion Cassette: A cassette containing an antibiotic resistance gene flanked by regions homologous to the upstream and downstream sequences of the target ribE/ribH gene is constructed using PCR.

-

Transformation: The linear deletion cassette is introduced into the target bacterial strain via electroporation. The strain should express a recombinase system (e.g., Lambda Red) to facilitate homologous recombination.

-

Selection and Verification: Transformants are selected on agar plates containing the appropriate antibiotic. Successful gene replacement is verified by colony PCR using primers that flank the ribE/ribH locus and by DNA sequencing.

-

Complementation: To confirm that any observed phenotype is due to the gene deletion, the mutant strain can be complemented by introducing a plasmid carrying a wild-type copy of the ribE/ribH gene. Restoration of the wild-type phenotype confirms the gene's function.[8]

Conclusion

The bacterial ribE gene product, 6,7-dimethyl-8-ribitylthis compound synthase, is a highly conserved and essential enzyme in the riboflavin biosynthesis pathway. Its unique structural features and critical catalytic role, combined with its absence in humans, establish it as a prime target for the development of new antibacterial drugs. The detailed protocols and quantitative data presented in this guide provide a solid foundation for researchers and drug development professionals to explore the function of this enzyme and exploit its potential in the fight against bacterial pathogens.

References

- 1. researchgate.net [researchgate.net]

- 2. Discovery of potent antimycobacterial agents targeting this compound synthase (RibH) of Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Role of riboflavin biosynthesis gene duplication and transporter in Aeromonas salmonicida virulence in marine teleost fish - PMC [pmc.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. Enhancing the biosynthesis of riboflavin in the recombinant Escherichia coli BL21 strain by metabolic engineering - PMC [pmc.ncbi.nlm.nih.gov]

- 6. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]

- 7. Evolution of Vitamin B2 Biosynthesis: 6,7-Dimethyl-8-Ribitylthis compound Synthases of Brucella - PMC [pmc.ncbi.nlm.nih.gov]

- 8. An In Vitro Deletion in ribE Encoding this compound Synthase Contributes to Nitrofurantoin Resistance in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Biosynthesis of riboflavin. Single turnover kinetic analysis of 6,7-dimethyl-8-ribitylthis compound synthase [pubmed.ncbi.nlm.nih.gov]

- 11. A structure-based model of the reaction catalyzed by this compound synthase from Aquifex aeolicus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. This compound synthase - Wikipedia [en.wikipedia.org]

- 13. researchgate.net [researchgate.net]

- 14. japer.in [japer.in]

- 15. rcsb.org [rcsb.org]

- 16. rcsb.org [rcsb.org]

- 17. journals.iucr.org [journals.iucr.org]

- 18. Structural study and thermodynamic characterization of inhibitor binding to this compound synthase from Bacillus anthracis - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Biosynthesis of riboflavin: 6,7-dimethyl-8-ribitylthis compound synthase of Schizosaccharomyces pombe - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Evolution of vitamin B2 biosynthesis: 6,7-dimethyl-8-ribitylthis compound synthases of Brucella - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Discovery and Development of a Small Molecule Library with this compound Synthase Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 22. A Novel this compound Synthase Inhibitor Derived from Oxidation of 1,3,6,8-Tetrahydroxy-2,7-naphthyridine to a Tetraazaperylenehexaone Derivative - PMC [pmc.ncbi.nlm.nih.gov]

Lumazine Synthase: A Comprehensive Technical Guide to Oligomeric States and Assembly

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lumazine synthase (LS) is a crucial enzyme in the riboflavin (vitamin B2) biosynthesis pathway in plants, fungi, and various microorganisms.[1][2][3] Beyond its enzymatic role, LS has garnered significant attention for its remarkable ability to self-assemble into highly ordered, stable, and symmetric oligomeric structures.[4][5] These attributes make it a compelling scaffold for a range of biotechnological and biomedical applications, including drug delivery, vaccine development, and nanotechnology.[4][5] This technical guide provides an in-depth exploration of the oligomeric states and assembly of this compound synthase, offering valuable insights for researchers and professionals in drug development.

Oligomeric States of this compound Synthase

This compound synthase exhibits a fascinating diversity in its quaternary structure, assembling into various oligomeric forms depending on the species of origin.[4][6] The fundamental building block of these assemblies is a monomer, which then associates into pentamers, decamers, and most notably, icosahedral capsids composed of 60 subunits (a dodecamer of pentamers).[3][6][7] Some conditions can even induce the formation of larger assemblies.[7][8]

The primary oligomeric states observed are:

-

Pentamers: The basic structural and functional unit for many this compound synthases is a homopentamer.[9] In some organisms, particularly fungi like Saccharomyces cerevisiae and Candida albicans, the pentamer is the stable, soluble form of the enzyme.[9]

-

Decamers: In certain bacteria, such as Brucella abortus, this compound synthase can exist as a dimer of pentamers, forming a decameric structure.[3][10]

-

Icosahedral Capsids (60-mers): The most extensively studied form of this compound synthase is the icosahedral capsid, a virus-like particle (VLP) comprising 60 identical subunits arranged with 5:3:2 symmetry.[8][11][12] This structure is common in many bacteria, such as Bacillus subtilis and Aquifex aeolicus, as well as in plants.[8][11] The icosahedral shell has an external diameter of approximately 16 nm.[11][13]

-

Larger Assemblies: Under specific conditions, such as changes in pH or buffer composition, some this compound synthases, like that from B. subtilis, can form larger capsids with diameters around 30 nm, potentially consisting of 180 or more subunits.[3][7][8]

The structural integrity and stability of these oligomers are influenced by a network of non-covalent interactions at the subunit interfaces, including hydrophobic interactions, hydrogen bonds, and salt bridges.[1]

Data Presentation: Physicochemical Properties of this compound Synthase Oligomers

The following table summarizes key quantitative data for various this compound synthase oligomers from different species.

| Species | Oligomeric State | Molecular Weight (kDa) | Hydrodynamic Diameter (nm) | Melting Temperature (Tm) (°C) | PDB ID |

| Aquifex aeolicus | Icosahedron (60-mer) | ~960 | ~16 | 120 | 1HQK[14] |

| Bacillus subtilis | Icosahedron (60-mer) | ~1,000 | ~15.6 | - | 1RVV |

| Bacillus anthracis | Icosahedron (60-mer) | - | 15.5 ± 0.19 | 52.0 and 93.6 | 3F2N[1] |

| Saccharomyces cerevisiae | Pentamer | 90 | - | - | 1D3Z[9] |

| Brucella abortus | Decamer (dimer of pentamers) | ~170 | - | - | 1XN1 |

| Salmonella typhimurium | Icosahedron (60-mer) | - | - | - | 3MK3[15] |

Assembly of this compound Synthase